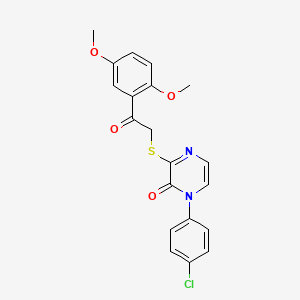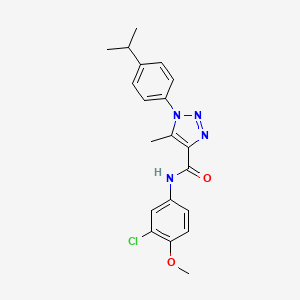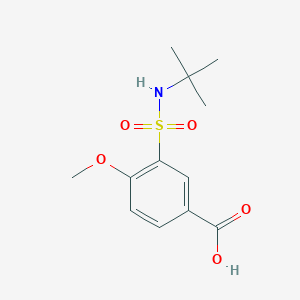
N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and MS .Aplicaciones Científicas De Investigación
Antiviral Applications
Research on dihydropyrimidinone-isatin hybrids, incorporating structures related to N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide, has shown promising results as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids combine structural features from leading scaffolds of known antivirals and have demonstrated higher reverse transcriptase inhibitory activity than the standard rilpivirine in vitro, suggesting potential for further development as antiviral agents (Devale et al., 2017).
Material Science Applications
The synthesis of optically active polyamides containing 1,3-dioxoisoindolin-2-yl units as pendent groups has been explored, resulting in a new class of polymers with promising thermal properties and inherent viscosities. These materials, prepared through direct polycondensation, have shown high yields and solubility in polar organic solvents, indicating their potential for various applications in material science (Isfahani et al., 2010).
Antioxidant Activity
A series of novel derivatives containing the N-(1,3-dioxoisoindolin-5-yl) structure have been synthesized and evaluated for their antioxidant activity. Some of these compounds have demonstrated potent antioxidant properties, surpassing those of well-known antioxidants like ascorbic acid. This highlights the compound's potential in the development of new antioxidant agents (Tumosienė et al., 2019).
Antiepileptic Activity
Phthalimide derivatives bearing the N-(1,3-dioxoisoindolin-5-yl) moiety have been synthesized and tested for antiepileptic activity. The findings suggest that certain compounds within this series exhibit significant antiepileptic effects, comparable to or exceeding those of traditional treatments. This research underscores the therapeutic potential of these compounds in treating epilepsy (Asadollahi et al., 2019).
T-Type Calcium Channel Blockers
In the quest for novel T-type calcium channel blockers, a library of 1,3-dioxoisoindoline-5-carboxamides was designed, synthesized, and evaluated. Some compounds within this library have shown promising T-type calcium channel blocking activity, indicating potential applications in the treatment of conditions associated with these channels, such as certain types of epilepsy and pain (Kim et al., 2007).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-12-4-7-14(8-5-12)29(27,28)23-10-2-3-17(23)20(26)21-13-6-9-15-16(11-13)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMXHBHLQBWQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2667720.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B2667721.png)


![6-Benzyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2667726.png)
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2667727.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2667731.png)
![1-{[1-(2-Fluorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2667732.png)

![2-[(4-chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone O-isopropyloxime](/img/structure/B2667734.png)

![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2667736.png)


